8-(2-fluorobenzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
The compound 8-(2-fluorobenzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic triazaspiro derivative characterized by a central 1,4,8-triazaspiro[4.5]dec-3-en-2-one core. Its structure includes two key substituents:
- 2-Fluorobenzenesulfonyl group: Attached to the 8th nitrogen, this sulfonyl moiety enhances metabolic stability and modulates electronic properties via the electron-withdrawing fluorine atom .
The spirocyclic framework is a "privileged structure" in medicinal chemistry, often associated with conformational rigidity and high binding affinity to diverse biological targets, including G protein-coupled receptors (GPCRs) and enzymes .
Propriétés
IUPAC Name |
8-(2-fluorophenyl)sulfonyl-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S/c1-28-15-6-4-5-14(13-15)18-19(25)23-20(22-18)9-11-24(12-10-20)29(26,27)17-8-3-2-7-16(17)21/h2-8,13H,9-12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKTVRFDMFNGSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=CC=C4F)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 8-(2-fluorobenzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure
The molecular formula of the compound is . The structure features a spirocyclic framework which is significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of antimicrobial and anticancer effects. Below are detailed findings from various studies:
Antimicrobial Activity
- Mechanism of Action : The compound exhibits significant antimicrobial properties against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the fluorobenzenesulfonyl group enhances its interaction with bacterial cell membranes, leading to increased permeability and cell death.
-
Minimum Inhibitory Concentrations (MIC) :
- The MIC values for the compound against S. aureus were found to be as low as 16 µM, indicating potent activity compared to standard antibiotics.
- Comparative studies showed that while traditional antibiotics like Gentamicin had MIC values around 32 µM, this compound demonstrated superior efficacy at lower concentrations .
| Compound | MIC (µM) | Bacterial Strain |
|---|---|---|
| 8-(2-fluorobenzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | 16 | S. aureus |
| Gentamicin | 32 | E. coli |
Anticancer Activity
- Cell Line Studies : In vitro studies have indicated that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.
- Case Studies : A notable case study demonstrated a reduction in tumor size in xenograft models treated with this compound, with a significant decrease in Ki-67 expression, a marker associated with cell proliferation .
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural components:
- The fluorobenzenesulfonyl moiety is crucial for enhancing antimicrobial activity.
- Substituents on the phenyl ring (like methoxy groups) play a role in modulating both solubility and interaction with biological targets.
Comparaison Avec Des Composés Similaires
Key Observations:
Methoxy groups (-OCH₃) balance lipophilicity and polarity, making the target compound suitable for oral bioavailability .
Biological Relevance :
- Halogenated analogs (e.g., chloro/fluorophenyl derivatives in ) are common in kinase inhibitors due to halogen bonding with ATP pockets.
- The spirotetramat metabolite () highlights agrochemical applications, where polar groups like -OH improve plant systemic mobility .
Synthetic Accessibility :
- Microwave-enhanced synthesis () accelerates spirocycle formation, enabling rapid exploration of substituent diversity .
Pharmacological and Agrochemistry Insights
Anticancer Potential
- Compound A (): A structurally related 1-azaspiro[4.5]dec-3-en-2-one derivative with 4'-chloro-3'-fluoro-4-methylbiphenyl substituents showed efficacy in tumor disorders via undefined mechanisms .
- Target Compound : The 2-fluorobenzenesulfonyl group may confer kinase inhibitory activity, akin to sulfonamide-based anticancer agents .
GPCR Modulation
Agrochemical Utility
- Spirotetramat Metabolite (): Demonstrates how spirocyclic systems with methoxy and hydroxy groups disrupt insect lipid biosynthesis .
Q & A
Q. How can researchers optimize the synthesis of 8-(2-fluorobenzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one?
- Methodological Answer : The synthesis involves reacting an 8-amino-spiro intermediate with 2-fluorobenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base. Key steps include:
- Reaction Monitoring : Use TLC to track completion (16–24 hours at room temperature).
- Work-Up : Quench with saturated NaHCO₃, extract with DCM (3×4 mL), dry over Na₂SO₄, and concentrate.
- Purification : Column chromatography with DCM/methanol (9:1) improves purity and yield .
- Critical Parameters : Control stoichiometry (e.g., 0.34 mmol sulfonyl chloride per 0.31 mmol spiro intermediate) to minimize side products.
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the spiro ring (e.g., δ 7.08–7.49 ppm for aromatic protons) and sulfonyl/fluorophenyl groups. DMSO-d₆ is preferred for resolving enamine tautomers .
- X-ray Crystallography : Resolve spirocyclic conformation and sulfonyl geometry, as demonstrated for analogous triazaspiro compounds .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Variable Substituents : Replace the 3-methoxyphenyl or 2-fluorobenzenesulfonyl groups with bioisosteres (e.g., 4-fluorophenoxyethyl in ) to assess anticonvulsant activity .
- Biological Assays : Test against target receptors (e.g., GABAₐ for anticonvulsants) using patch-clamp electrophysiology or radioligand binding (e.g., ³H-flunitrazepam).
- Statistical Design : Use randomized block designs with split-plot arrangements to compare analogs under controlled conditions .
Q. What strategies resolve contradictions in reported physicochemical data?
- Methodological Answer :
- Cross-Validation : Compare melting points (mp) and NMR data across labs. For example, if mp discrepancies arise (e.g., 137–140°C vs. 230°C for sulfonyl analogs), confirm purity via HPLC (>98%) and reference standards (e.g., USP guidelines) .
- Environmental Controls : Replicate experiments under inert atmospheres (N₂/Ar) to exclude hydrolysis/oxidation artifacts.
Q. How to investigate the mechanism of action in biological systems?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates to measure inhibition kinetics (e.g., IC₅₀) for targets like carbonic anhydrase or kinases.
- Cellular Uptake Studies : Employ LC-MS/MS to quantify intracellular concentrations, adjusting for membrane permeability (logP) and efflux transporters .
- Computational Docking : Model interactions with homology-built receptor structures (e.g., AutoDock Vina) to prioritize in vitro targets .
Theoretical and Analytical Challenges
Q. How to integrate computational modeling with experimental SAR data?
- Methodological Answer :
- Pharmacophore Modeling : Use Schrödinger’s Phase to align active analogs and identify critical hydrogen bonds (e.g., sulfonyl oxygen with Arg residues).
- MD Simulations : Run 100-ns simulations in GROMACS to assess spiro ring flexibility and ligand-receptor stability.
- Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values to refine models .
Q. What advanced analytical methods address stability issues in storage?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and pH extremes (2–12). Monitor degradation via UPLC-PDA.
- Stability-Indicating Methods : Develop a validated HPLC method (ICH Q2(R1)) with a Purospher® STAR column (3 µm, C18) and 0.1% formic acid/acetonitrile gradient .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
